4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate
Description
4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C₁₂H₂₀N₄O₅S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Properties
IUPAC Name |
4-(4-methoxyphenyl)piperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.H2O4S/c1-17-11-4-2-10(3-5-11)15-6-8-16(9-7-15)12(13)14;1-5(2,3)4/h2-5H,6-9H2,1H3,(H3,13,14);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOGSBGQKXYWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-70-9 | |
| Record name | 1-Piperazinecarboximidamide, 4-(4-methoxyphenyl)-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate involves several steps. One common method includes the reaction of 4-methoxyphenylpiperazine with cyanamide under specific conditions to form the carboximidamide derivative. The sulfate salt is then obtained by reacting the carboximidamide with sulfuric acid .
Chemical Reactions Analysis
4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Medicinal Chemistry
4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate has been explored for its potential as a therapeutic agent in various medical conditions:
- Antidepressant Activity : Research suggests that piperazine derivatives can act as serotonin receptor modulators, potentially offering antidepressant effects. Studies have shown that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, leading to increased efficacy in mood regulation.
- Antipsychotic Properties : The compound may exhibit antipsychotic effects by interacting with dopamine receptors. Preliminary studies indicate that structural variations can modulate receptor affinity, making it a candidate for further investigation in treating schizophrenia and related disorders.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
| Activity Type | Target Organisms | Inhibition Percentage/IC50 | Key Findings |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Up to 75% | Effective against Gram-positive bacteria |
| Escherichia coli | Varies | Structural modifications enhance activity | |
| Candida albicans | Significant antifungal properties observed | Effective against fungal infections |
Anticancer Activity
Preliminary studies have indicated that 4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate may possess anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented.
| Cell Line | IC50 Value | Comparison |
|---|---|---|
| MCF7 (breast cancer) | Comparable to cisplatin | High cytotoxicity linked to specific substitutions |
| Various cancer cell lines | IC50 values < standard drugs | Potential for new therapeutic agents |
Antimicrobial Efficacy Study
A study conducted by researchers evaluated the antimicrobial efficacy of 4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate against E. coli and C. albicans. The results indicated that specific structural modifications significantly influenced biological outcomes, enhancing the compound's effectiveness against multiple pathogens.
Anticancer Activity Study
In a comparative analysis of cytotoxic effects across different cancer cell lines, derivatives of this compound exhibited varying degrees of activity. Some modifications led to improved therapeutic profiles, with IC50 values lower than established anticancer drugs such as cisplatin.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets. It has been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial signaling pathway. This leads to the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax .
Comparison with Similar Compounds
4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)piperazine-1-carboxamide: This compound has a similar structure but lacks the carboximidamide group.
1-(2-Methoxypyridin-3-yl)ethanone: Another compound with a methoxyphenyl group but different functional groups.
These comparisons highlight the unique properties of 4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate, particularly its ability to induce apoptosis in cancer cells.
Biological Activity
4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate is a compound of significant interest in pharmacological research, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C12H16N4O2S
- CAS Number : 1417567-67-9
This structure features a piperazine ring substituted with a methoxyphenyl group and a carboximidamide moiety, which contributes to its biological activity.
The biological activity of 4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound has been shown to act as an agonist at trace amine-associated receptors (TAARs), particularly human TAAR1 (hTAAR1) . This interaction may influence neurotransmitter systems, potentially offering therapeutic benefits in psychiatric disorders.
- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes, which can alter metabolic pathways and cellular signaling .
Biological Activities
Research has highlighted several notable biological activities associated with this compound:
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of 4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate:
- Study on TAAR1 Agonists : A series of novel 1-amidino-4-phenylpiperazine derivatives were synthesized and tested for their agonistic activity at hTAAR1. The findings indicated that structural modifications could enhance agonistic potency, suggesting a pathway for developing new antipsychotic medications .
- Recreational Drug Analysis : Research into similar compounds like N-(4-methoxyphenyl)piperazine has revealed their physiological effects akin to amphetamines but with lower abuse potential. This highlights the importance of understanding the safety profile and therapeutic window of related compounds .
Comparative Analysis with Similar Compounds
To contextualize the activity of 4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate, it is essential to compare it with other piperazine derivatives:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| N-(4-Methoxyphenyl)piperazine | TAAR1 Agonist | Psychotropic effects |
| 1-(2-Chlorophenyl)-piperazine | Receptor Modulation | Antidepressant effects |
| 4-(Trifluoromethyl)pyridine | Enzyme Inhibition | Antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
